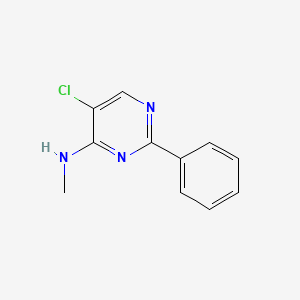5-Chloro-N-methyl-2-phenylpyrimidin-4-amine
CAS No.: 823796-23-2
Cat. No.: VC17304412
Molecular Formula: C11H10ClN3
Molecular Weight: 219.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 823796-23-2 |
|---|---|
| Molecular Formula | C11H10ClN3 |
| Molecular Weight | 219.67 g/mol |
| IUPAC Name | 5-chloro-N-methyl-2-phenylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C11H10ClN3/c1-13-11-9(12)7-14-10(15-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15) |
| Standard InChI Key | JFHZCZMITSRFOF-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=NC(=NC=C1Cl)C2=CC=CC=C2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₁H₁₁ClN₃, with a molecular weight of 232.68 g/mol. Its structure consists of a pyrimidine ring substituted at three positions:
-
Position 2: A phenyl group (C₆H₅) contributing aromaticity and hydrophobicity.
-
Position 4: A methylated amine (-NHCH₃) enhancing solubility and influencing hydrogen-bonding potential.
-
Position 5: A chlorine atom (-Cl) serving as an electron-withdrawing group, which modulates electronic distribution and reactivity .
Table 1: Key Physicochemical Properties
The brominated analog (5-bromo-N-methyl-2-phenylpyrimidin-4-amine, CAS 823796-09-4) shares similar structural features, with a bromine atom replacing chlorine, resulting in a higher molecular weight of 264.12 g/mol . This substitution impacts physicochemical properties such as lipophilicity and metabolic stability.
Synthetic Methodologies
General Pyrimidine Synthesis Strategies
While no direct synthesis route for 5-chloro-N-methyl-2-phenylpyrimidin-4-amine is documented, analogous compounds suggest the use of:
-
Nucleophilic Aromatic Substitution: Introduction of chlorine at the 5-position via chlorination of a pre-formed pyrimidine intermediate.
-
Buchwald-Hartwig Amination: Coupling of a methylamine group to a halogenated pyrimidine core .
Case Study: Hydrogenolysis-Based Approaches
A patented method for synthesizing 5-chloro-2-methyl-1,4-phenylenediamine (CN103508904A) provides insights into reductive strategies applicable to chloropyrimidines . Key steps include:
-
Azo-Intermediate Formation: Reaction of 5-chloro-2-methylaniline with nitrous acid to generate an azo compound.
-
Hydrazine Hydrate Reduction: Catalytic hydrogenolysis using Raney nickel (3.4–5.6 g) and hydrazine hydrate (0.80–0.96 mol) at 70–80°C under nitrogen atmosphere .
-
Purification: Distillation and methanol-assisted crystallization to isolate the final product .
Table 2: Reaction Conditions for Hydrogenolysis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | Higher conversion rates |
| Catalyst Loading | 3.4–5.6 g Raney Ni | Reduces side reactions |
| Hydrazine Hydrate | 0.80–0.96 mol | Ensures complete reduction |
These conditions could be adapted for synthesizing 5-chloro-N-methyl-2-phenylpyrimidin-4-amine by substituting aniline derivatives with appropriate pyrimidine precursors.
Pharmacological Applications and Mechanisms
Histone Deacetylase (HDAC) Inhibition
Pyrimidine derivatives bearing chloro and phenyl groups, such as 5-chloro-4-((substituted phenyl)amino)pyrimidine, exhibit potent HDAC inhibitory activity . HDACs are epigenetic regulators implicated in cancer progression, making these compounds promising antitumor agents. Key findings include:
-
Cap Group Optimization: The 5-chloro-4-aminopyrimidine moiety enhances hydrophobic interactions with HDAC’s active site, improving binding affinity .
-
Selectivity Profiles: Methoxy substitutions on the phenyl ring increase selectivity for HDAC isoforms over non-epigenetic targets .
Kinase Inhibition and Targeted Therapies
Compounds like 4-[4-(1-amino-1-methylethyl)phenyl]-5-chloro-N-[4-(2-morpholin-4-ylethyl)phenyl]pyrimidin-2-amine demonstrate interactions with kinase signaling pathways, particularly ALK (anaplastic lymphoma kinase) . These inhibitors disrupt oncogenic signaling cascades in malignancies such as non-small cell lung cancer .
Future Research Directions
-
Synthetic Optimization: Development of one-pot methodologies to streamline pyrimidine functionalization.
-
Biological Screening: Evaluation of HDAC isoform selectivity and cytotoxicity profiles in solid tumor models .
-
Structural Modifications: Exploration of substituents at the 4-amino position to enhance pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume